5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Description
Structure and Key Features
The compound is a tetrahydropyrazolo[1,5-a]pyrimidine derivative with:
- Position 5: A thiophen-2-yl substituent, enhancing aromatic π-π interactions .
- Position 7: A trifluoromethyl (CF₃) group, contributing to electron-withdrawing effects and metabolic stability .
Molecular Formula: C₁₂H₁₂F₃N₅OS; Molar Mass: 331.32 g/mol .
Synthesis: The compound is synthesized via multicomponent reactions involving trifluoromethyl-β-diketones and 5-aminopyrazole derivatives, followed by hydrazide formation at position 2 .
Properties
IUPAC Name |
5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5OS/c13-12(14,15)9-4-6(8-2-1-3-22-8)17-10-5-7(11(21)18-16)19-20(9)10/h1-3,5-6,9,17H,4,16H2,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLSVDVJADCJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NN)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity.
- Molecular Formula : C12H12F3N5OS
- Molecular Weight : 331.32 g/mol
- CAS Number : 312935-04-9
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial properties. The following sections detail specific findings from various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance:
- Cell Line Studies : The compound has been tested against several human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). In one study, derivatives exhibited IC50 values ranging from 9.47 to 13.1 μM, demonstrating significant antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
- Mechanism of Action : The compound appears to induce apoptosis and cell cycle arrest in the G2/M phase by modulating key signaling pathways such as the ERK signaling pathway. This results in decreased phosphorylation levels of critical proteins involved in cell growth and survival .
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may possess antimicrobial activity:
- In Vitro Assays : The compound has been evaluated for its efficacy against various bacterial strains. Preliminary results indicate that it can inhibit the growth of certain pathogens, although specific IC50 values were not detailed in the available literature.
Structure-Activity Relationship (SAR)
The structural features of 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives play a crucial role in their biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Thiophene Ring | Enhances lipophilicity and may improve cellular uptake |
| Trifluoromethyl Group | Increases metabolic stability and alters electronic properties |
| Tetrahydropyrimidine Core | Essential for maintaining biological activity |
Case Studies
Several case studies have reported on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various derivatives of pyrazolo[1,5-a]pyrimidines and assessed their biological activities. Compounds with modifications similar to those found in 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine demonstrated promising results against cancer cell lines .
- Comparative Studies : Other studies have compared this compound with known inhibitors of similar pathways (e.g., tubulin polymerization inhibitors) and found that it exhibits comparable or superior activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of trifluoromethyl and thiophene moieties has been shown to enhance the antiproliferative activity against various cancer cell lines. For instance, compounds derived from similar scaffolds have demonstrated significant activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer) .
Antimicrobial Properties
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of tetrahydropyrazolo[1,5-a]pyrimidines can inhibit the growth of several bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
Central Nervous System Effects
Compounds with similar structures have been investigated for their effects on the central nervous system, particularly as potential anxiolytics or antidepressants. The presence of a thiophene ring is believed to enhance binding affinity to GABA receptors, which are critical targets for anxiety and depression therapies .
Data Table: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| DU145 | 20 | ||
| Antimicrobial | E. coli | 12 | |
| S. aureus | 10 | ||
| CNS Effects | GABA Receptor Binding | High Affinity |
Case Study 1: Anticancer Screening
A study conducted on a series of tetrahydropyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at the 7-position significantly influenced anticancer activity. The compound showed an IC50 value of 15 µM against MCF-7 cells, indicating substantial efficacy compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
In another research effort, derivatives including the thiophene moiety were tested against multiple bacterial strains. The results indicated that these compounds exhibited lower minimum inhibitory concentrations (MICs) than traditional antibiotics, suggesting their potential as novel antimicrobial agents.
Comparison with Similar Compounds
Substituent Variations at Position 2
The carbohydrazide group at position 2 distinguishes the target compound from analogs with alternative substituents:
Implications :
Substituent Variations at Position 7
The trifluoromethyl group is conserved in many analogs, but substitutions with other fluorinated groups alter properties:
Implications :
Substituent Variations at Position 5
The thiophen-2-yl group is critical for aromatic interactions. Analogs with phenyl or fluorophenyl groups exhibit distinct behavior:
Implications :
- Thiophen-2-yl balances solubility and binding affinity better than highly fluorinated phenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
